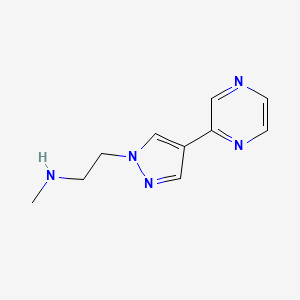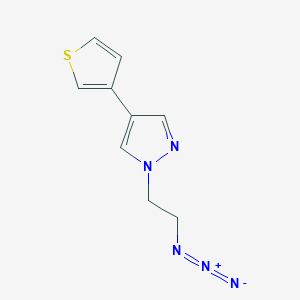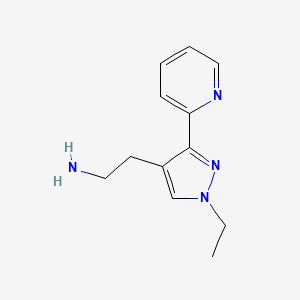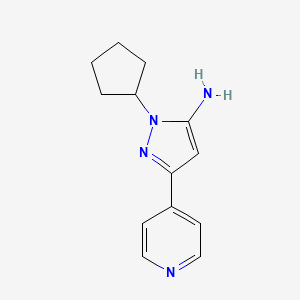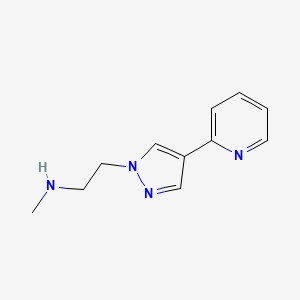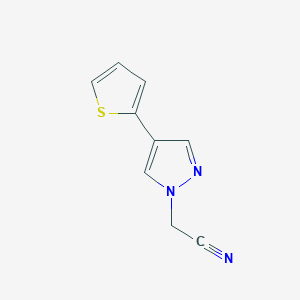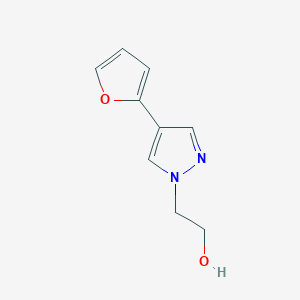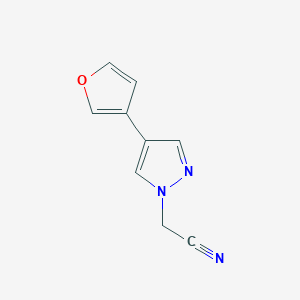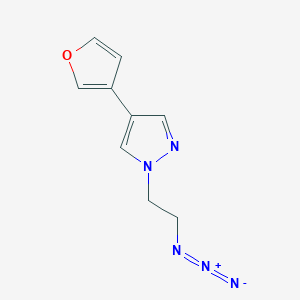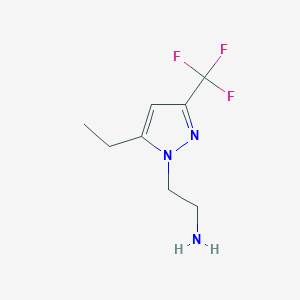
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H12F3N3 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
A study on the design, synthesis, and evaluation of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives reveals their potential antibacterial activity. Through a series of chemical reactions, novel compounds were synthesized and characterized by analytical spectral techniques. These compounds demonstrated significant antibacterial properties, underscoring the potential of such chemical structures in developing new antibacterial agents (Prasad, 2021).
Catalysis in Polymerization
Research into pyrazolylamine ligands, including derivatives similar to 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine, has shown their effectiveness in catalyzing the oligomerization or polymerization of ethylene. The process is highly dependent on the co-catalyst and solvent used, leading to the formation of various polyethylene types. This indicates the ligands' potential application in polymer science and engineering, offering a route to tailor the properties of polyethylene for specific applications (Obuah et al., 2014).
Copolymerization of CO2 and Cyclohexene Oxide
Pyrazolyl compounds, including this compound derivatives, have been utilized in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts are active under solvent-free conditions without a co-catalyst, converting CO2 and cyclohexene oxide into poly(cyclohexene carbonate) efficiently. This research highlights the compounds' potential in creating environmentally friendly polymer materials by utilizing CO2 as a raw material (Matiwane et al., 2020).
Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showcases their potential as antimicrobial agents. By modifying the chemical structure of compounds related to this compound, researchers developed compounds with significant antibacterial and antifungal properties. This suggests the versatility of such chemical structures in the development of new antimicrobial medications, addressing the growing concern of antibiotic resistance (Holla et al., 2006).
Propriétés
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-2-6-5-7(8(9,10)11)13-14(6)4-3-12/h5H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQYUOFJBIVOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


